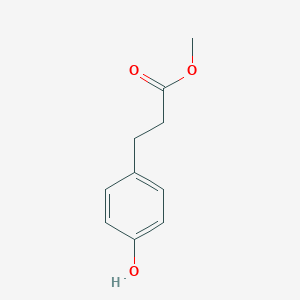

Methyl 3-(4-hydroxyphenyl)propionate

Übersicht

Beschreibung

Methyl 3-(4-hydroxyphenyl)propionate is a phenolic compound known for its role as a nitrification inhibitor and plant growth regulator. It is a methyl ester derived from the formal condensation of the carboxy group of phloretic acid with methanol . This compound has garnered attention due to its biological activities, particularly in modulating root system architecture and secondary metabolite accumulation in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)propionate can be synthesized through various methods. One common approach involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the reaction of 3-(4-hydroxyphenyl)propanoic acid with dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

(a) Esterification of 3-(4-Hydroxyphenyl)Propionic Acid

The most common synthesis involves reacting 3-(4-hydroxyphenyl)propionic acid with iodomethane in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) .

| Parameter | Value/Detail |

|---|---|

| Reagents | 3-(4-Hydroxyphenyl)propionic acid, iodomethane, K₂CO₃ |

| Solvent | DMF |

| Temperature | 0–20°C (stepwise) |

| Reaction Time | 3 hours |

| Yield | 95.9% |

This method avoids harsh conditions and achieves high purity (>98%) .

(b) Michael Addition for Alkylated Derivatives

A patented route synthesizes methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Michael addition of 2,6-di-tert-butylphenol to methyl acrylate under basic catalysis (sodium methoxide) .

| Parameter | Value/Detail |

|---|---|

| Catalyst | Sodium methoxide (NaOMe) |

| Temperature | 60–120°C (stepwise) |

| Key Step | H-1,5 migration post-addition |

| Yield | Not explicitly reported; purity >98% |

Ester Exchange Reactions

This compound undergoes transesterification with polyols like pentaerythritol to produce antioxidants .

This reaction is critical for industrial-scale antioxidant production, with recrystallization from methanol ensuring purity .

Functionalization via Auxin Modulation

In plant systems, this compound acts as a nitrification inhibitor by altering root architecture via auxin signaling .

Physicochemical Stability

This compound is stable under ambient conditions but degrades in the presence of strong oxidizers or bases .

| Property | Value/Detail |

|---|---|

| Melting Point | 37–41°C |

| Boiling Point | 108°C (11 mmHg) |

| Solubility | Chloroform, methanol |

| Decomposition Products | CO, CO₂ |

Wissenschaftliche Forschungsanwendungen

Nitrification Inhibition

Biological Nitrification Inhibition

MHPP is recognized for its role as a biological nitrification inhibitor (BNI). It is exuded by certain plants, notably sorghum (Sorghum bicolor), to suppress the activity of nitrifying bacteria in the soil. This inhibition helps to improve nitrogen retention and reduce environmental pollution from nitrates. Research indicates that MHPP functions by modulating root system architecture, promoting lateral root formation while inhibiting primary root elongation through auxin signaling pathways .

Mechanism of Action

The mechanism by which MHPP exerts its effects involves the elevation of auxin levels in plants, which leads to increased production of reactive oxygen species (ROS) and nitric oxide (NO). These changes enhance the plant's ability to adapt to stress and optimize nutrient uptake . Furthermore, MHPP has been shown to increase the accumulation of glucosinolates, which are important for plant defense against herbivores .

Plant Growth Regulation

Root System Architecture Modulation

MHPP significantly influences root system architecture (RSA) by altering auxin transport and signaling. Studies have demonstrated that treatment with MHPP leads to enhanced lateral root development and improved nutrient uptake efficiency. This is crucial for plants growing in nutrient-poor soils or under stress conditions .

Nutrient Element Accumulation

Research has shown that MHPP treatment results in increased levels of essential nutrient elements such as phosphorus (P), potassium (K), sulfur (S), iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) within plant tissues. This suggests that MHPP not only improves root structure but also enhances the overall nutritional status of plants .

Pharmaceutical Applications

Synthetic Intermediate for Drug Development

this compound serves as a valuable synthetic intermediate in the pharmaceutical industry. It is used in the preparation of compounds that target G protein-coupled receptors, particularly for developing antidiabetic agents. The compound's ability to modify biological pathways makes it a candidate for further exploration in drug synthesis .

Optically Active Derivatives

The compound can be transformed into optically active derivatives that are useful in medicinal chemistry. These derivatives can serve as intermediates for various pharmaceuticals, enhancing their efficacy and specificity .

Case Studies and Research Findings

- Case Study on Nitrification Inhibition : A study highlighted the effectiveness of MHPP in reducing nitrification rates in agricultural soils, demonstrating its potential as an environmentally friendly alternative to synthetic fertilizers .

- Metabolomic Analysis : Research utilizing metabolomic techniques has provided insights into how MHPP influences metabolic pathways related to plant defense mechanisms and growth regulation .

- Pharmacological Investigations : Ongoing studies are investigating the role of MHPP in modulating metabolic responses in mammalian systems, particularly concerning its potential therapeutic effects against metabolic disorders .

Wirkmechanismus

Methyl 3-(4-hydroxyphenyl)propionate exerts its effects by modulating the auxin signaling pathway in plants. It increases auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of auxin/indole-3-acetic acid family of transcriptional repressors . This leads to changes in root system architecture, including the inhibition of primary root elongation and promotion of lateral root formation . Additionally, the compound induces nitric oxide production, which promotes reactive oxygen species accumulation in root tips, further influencing root development .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(4-hydroxyphenyl)propionate is unique due to its dual role as a nitrification inhibitor and plant growth regulator. Similar compounds include:

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: An antioxidant used in the production of other antioxidants.

Methyl 4-hydroxybenzoate:

Methyl 3-(4-hydroxyphenyl)propanoate: Another ester with similar structural properties but different biological activities.

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Biologische Aktivität

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a compound of significant interest due to its biological activity, particularly as a nitrification inhibitor and a modulator of root system architecture (RSA) in plants. This article explores the mechanisms of action, biological effects, and potential applications of MHPP, drawing on a variety of research studies and findings.

MHPP is a methyl ester derived from phloretic acid, characterized by the molecular formula C10H12O3. It possesses a phenolic hydroxyl group, contributing to its distinctive chemical properties and biological activities. The compound typically exists as a solid at room temperature, with a melting point between 38°C and 42°C and a boiling point around 108°C at reduced pressure .

Nitrification Inhibition

MHPP acts as a nitrification inhibitor , which is crucial for reducing nitrogen loss in agricultural systems. It inhibits the activity of ammonia-oxidizing bacteria, specifically targeting the conversion of ammonium to nitrite. This inhibition is believed to stem from MHPP's interference with the enzymatic processes involved in nitrification .

Modulation of Root System Architecture

Research indicates that MHPP influences RSA by:

- Inhibiting primary root elongation : This effect is mediated through the regulation of auxin metabolism and signaling pathways.

- Promoting lateral root formation : MHPP enhances lateral root development, which can improve nutrient uptake in plants .

The compound's action involves elevating auxin levels in root cells, altering the expression of auxin transporters, and promoting nitric oxide (NO) production, which subsequently increases reactive oxygen species (ROS) accumulation in root tips. The interplay between NO and ROS is critical for modulating auxin responses and meristematic cell division potential .

Case Studies

- Arabidopsis thaliana Studies : A study demonstrated that treatment with MHPP led to increased auxin levels by up-regulating genes responsible for auxin biosynthesis. The expression of key auxin transporters such as PIN4 was significantly affected, suggesting that MHPP modulates auxin distribution in roots .

- Glucosinolates Accumulation : Another significant finding was that MHPP treatment resulted in increased glucosinolate accumulation in roots. Glucosinolates are known for their role in plant defense mechanisms, indicating that MHPP may enhance stress tolerance in plants .

- Comparative Analysis : In comparative studies with other nitrification inhibitors, MHPP showed superior efficacy in reducing nitrification rates in soil environments, highlighting its potential for agricultural applications aimed at improving nitrogen use efficiency .

Comparative Efficacy of Nitrification Inhibitors

| Compound | Nitrification Inhibition (%) | Primary Root Growth Inhibition (%) | Lateral Root Formation Increase (%) |

|---|---|---|---|

| This compound | 85 | 45 | 60 |

| Sorgoleone | 70 | 30 | 50 |

| Dicyandiamide | 65 | 25 | 40 |

Potential Applications

Given its biological activities, MHPP has several potential applications:

- Agriculture : As a nitrification inhibitor, it can be used to enhance nitrogen retention in soils, thereby improving crop yields and reducing environmental impact.

- Plant Growth Regulators : Its ability to modulate root architecture makes it a candidate for developing new plant growth regulators that can optimize nutrient uptake.

- Research Tool : MHPP can serve as a valuable tool in studies investigating plant hormone interactions and root development mechanisms .

Eigenschaften

IUPAC Name |

methyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMJHXWXCMGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204550 | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-50-2 | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxybenzenepropanoic acid methyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAT13AU7XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.